![molecular formula C12H15NO B12552697 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- CAS No. 181381-18-0](/img/structure/B12552697.png)
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 g/mol . It is also known by several other names, including 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propenal group.
Métodos De Preparación
The synthesis of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- can be compared with other similar compounds such as:
4-Dimethylaminocinnamaldehyde: Similar structure but lacks the methyl group on the propenal chain.
p-Dimethylaminocinnamaldehyde: Another name for 4-Dimethylaminocinnamaldehyde.
Cinnamaldehyde, p-(dimethylamino)-: Similar structure with slight variations in the positioning of functional groups.
The uniqueness of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
181381-18-0 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-2-methylprop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10(9-14)8-11-4-6-12(7-5-11)13(2)3/h4-9H,1-3H3 |
Clave InChI |
ZZNDWTMGGCTTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)N(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)

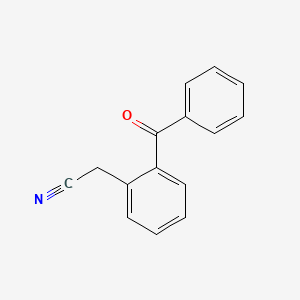
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
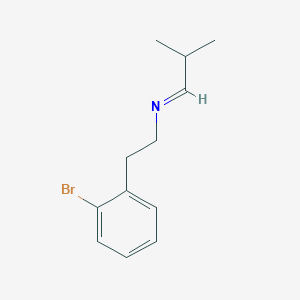

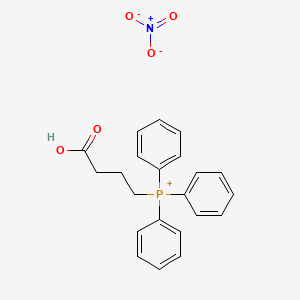
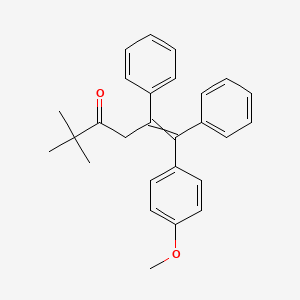
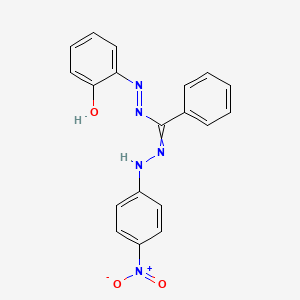


![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
